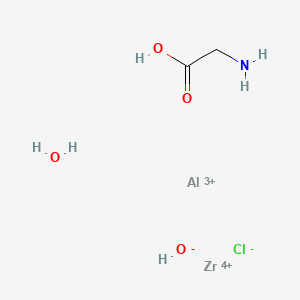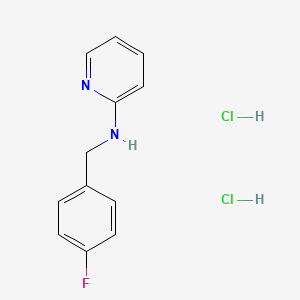
Tetramethylammonium bis(oxalato)borate
カタログ番号 B1148414
CAS番号:
125579-66-0
分子量: 260.993
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylammonium bis(oxalato)borate is a chemical compound that contains borate and oxalate anions . It is a special chemical offered by certain providers .
Molecular Structure Analysis
Borate oxalates, including Tetramethylammonium bis(oxalato)borate, are compounds where the oxalate group is bound to the borate via oxygen, forming a more condensed anion . Bis(oxalato)borates are spiro compounds with rings joined at the boron atom .科学的研究の応用
Application in Electric Double-Layer Capacitors (EDLCs):
- Tetramethylammonium bis(oxalato)borate enhances the solubility of tetramethylammonium salt in propylene carbonate, improving the performance of EDLCs (Nanbu et al., 2006).
- It has been used in electric double-layer capacitors with activated carbon electrodes, showing increased efficiency with specific surface area and purity of carbon materials (Globa et al., 2016).
Enhanced Electrolyte Properties:
- The compound improves electrolyte properties in various applications, such as activated carbon/graphite capacitors, and exhibits unique intercalation behaviors at graphite positive electrodes (Wang et al., 2011).
Improved High-Voltage Performance in Capacitors:
- Bis(oxalato)borate-containing electrolytes, including tetramethylammonium bis(oxalato)borate, show enhanced high-voltage performance, especially at elevated temperatures (Nguyen et al., 2019).
Stabilization of High-Voltage Cathode–Electrolyte Interfaces:
- Used as an additive, it stabilizes cathode–electrolyte interfaces in high-voltage applications, improving the performance of lithium-ion batteries (Ha et al., 2013).
Crystalline Structure in Solvates:
- The compound forms solvates with various solvents, and its crystalline structures have been studied to understand its coordination environment in applications like rechargeable batteries (Zavalij et al., 2004).
As a Functional Additive in Lithium-Ion Batteries:
- Lithium difluoro(oxalato)borate, related to tetramethylammonium bis(oxalato)borate, has been investigated as a functional additive for improving the capacity and power retention in lithium-ion batteries (Liu et al., 2007).
Safety And Hazards
特性
IUPAC Name |
tetramethylazanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BO8.C4H12N/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;1-5(2,3)4/h;1-4H3/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIDRQHOGPKWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.C[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium bis(oxalato)borate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Calteridol
132722-73-7
Uridine 5'-Diphospho-N-acetylglucosamine-d3
952753-75-2
Acid orange 12
1934-20-9








![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)